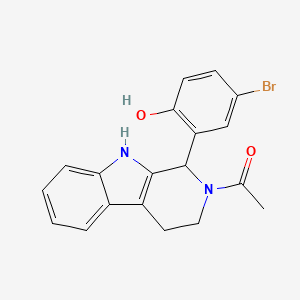![molecular formula C19H22N2O B4894616 11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4894616.png)
11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'MTBDT' and is widely used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
MTBDT has numerous scientific research applications, and it is widely used in the synthesis of various organic compounds such as heterocyclic compounds, chiral compounds, and natural products. It is also used in the development of new drugs, especially for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. MTBDT has also been used in the development of new materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of MTBDT is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. It has been shown to be an effective catalyst for the synthesis of various organic compounds, and it has also been shown to have antimicrobial and antifungal properties.
Biochemical and Physiological Effects:
MTBDT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce the production of amyloid-beta, a protein that is associated with Alzheimer's disease. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MTBDT in lab experiments include its cost-effectiveness, efficiency, and versatility. However, there are also limitations to its use, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are numerous future directions for the research and development of MTBDT. One potential direction is the development of new drugs based on MTBDT for the treatment of various diseases. Another direction is the synthesis of new organic compounds using MTBDT as a catalyst. Additionally, further research is needed to fully understand the mechanism of action of MTBDT and its potential applications in various fields.
Conclusion:
In conclusion, 11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is a chemical compound that has numerous scientific research applications. Its cost-effectiveness, efficiency, and versatility make it an attractive compound for use in various fields. Further research is needed to fully understand its mechanism of action and potential applications, and to develop new drugs and organic compounds based on MTBDT.
Métodos De Síntesis
The synthesis of MTBDT involves the reaction of 2-methylbenzylamine with maleic anhydride followed by cyclization with ammonia. The resulting product is MTBDT, which is a yellow crystalline powder. This synthesis method is widely used in the production of MTBDT, and it is a cost-effective and efficient method.
Propiedades
IUPAC Name |
11-[(2-methylphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-5-2-3-6-16(14)12-20-10-15-9-17(13-20)18-7-4-8-19(22)21(18)11-15/h2-8,15,17H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPXTEACSVCASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(2-Methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)
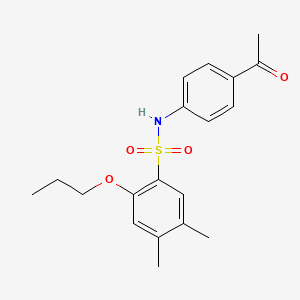
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4894540.png)
![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4894551.png)
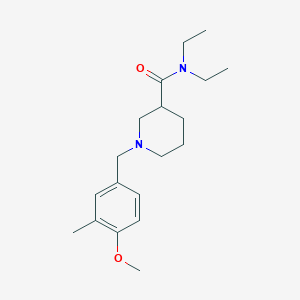
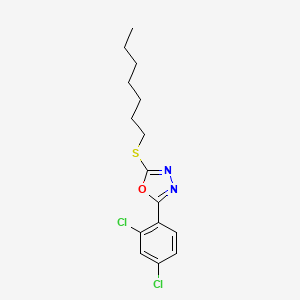
![5-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4894563.png)
![2-methoxy-6-nitro-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4894564.png)
![2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4894569.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4894597.png)
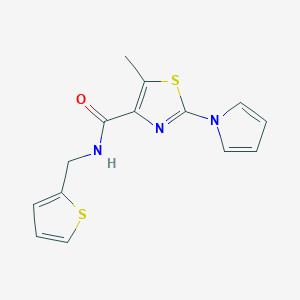
![2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4894622.png)
